molecular formula C5H10FNO B8791393 (4-Fluoropyrrolidin-2-YL)methanol

(4-Fluoropyrrolidin-2-YL)methanol

Cat. No.: B8791393
M. Wt: 119.14 g/mol
InChI Key: GDLHZOVMBZPGEL-UHFFFAOYSA-N
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Description

(4-Fluoropyrrolidin-2-yl)methanol is a fluorinated pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring. Its stereoisomeric forms, such as (2S,4S) and (2R,4R), are critical for applications in medicinal chemistry and materials science. The compound is often utilized as a chiral building block in pharmaceutical synthesis due to fluorine’s ability to enhance metabolic stability and binding affinity . Hydrochloride salts (e.g., CAS 623583-08-4) are common, improving solubility for industrial applications .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(4-fluoropyrrolidin-2-yl)methanol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2

InChI Key

GDLHZOVMBZPGEL-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1CO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol (CAS 91645-35-1)
  • Key Differences : Incorporates a sulfonyl group at the pyrrolidine nitrogen, enhancing electron-withdrawing effects and stability.
  • Applications : Acts as a protected intermediate in organic synthesis, contrasting with the fluorine-driven bioactivity of the target compound .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Applications : Likely used in heterocyclic chemistry for ligand design, differing from the fluorine’s stereoelectronic role in the target compound .
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS 2091713-65-2)
  • Applications : Suited for targeted drug delivery due to aromatic amine functionality, unlike the simpler hydroxymethyl-fluorine interplay in the target compound .

Stereochemical Variations

Compound Stereochemistry Key Properties Applications Reference
[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol HCl (2S,4S) High chiral purity (95%), solid form, molecular weight 155.6 g/mol Catalysis, gold(I)-dithiocarbamate complexes
[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol HCl (2R,4R) Similar to (2S,4S) isomer but enantiomeric; used in enantioselective synthesis Pharmaceutical intermediates
cis-3-Fluoro-4-methoxypyrrolidine HCl cis-3-fluoro, 4-methoxy Methoxy group enhances lipophilicity; fluorine alters ring conformation CNS drug candidates

Physicochemical Properties

  • Solubility: The hydrochloride salt of (4-Fluoropyrrolidin-2-yl)methanol (CAS 623583-08-4) offers improved aqueous solubility compared to non-ionic derivatives .
  • Stability : Fluorine’s electronegativity increases ring stability, whereas sulfonyl or pyridine substituents introduce steric or electronic effects that may reduce reactivity .

Commercial Availability

  • Discontinued Forms: Some stereoisomers (e.g., CymitQuimica’s ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol HCl) are discontinued, limiting accessibility .
  • Active Products: [(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol HCl (CAS 2306246-87-5) remains available via suppliers like Aladdin Scientific (100 mg, 97% purity) .

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